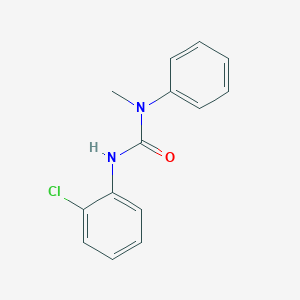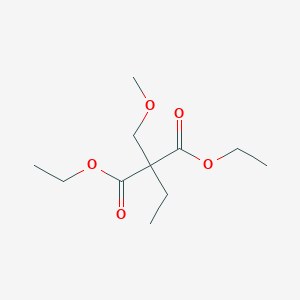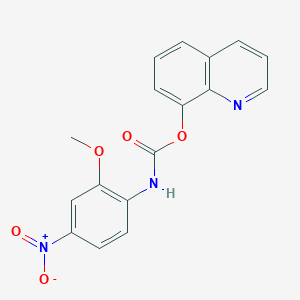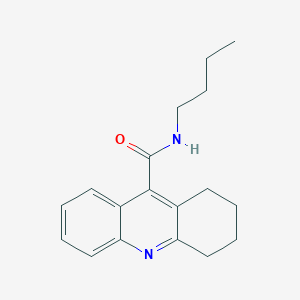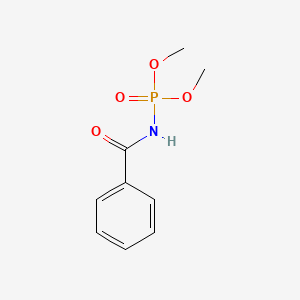
Dimethyl benzoylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl benzoylphosphoramidate is an organophosphorus compound characterized by the presence of a benzoyl group attached to a phosphoramidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl benzoylphosphoramidate can be synthesized through several methods, including:
Salt Elimination: This method involves the reaction of dimethyl phosphoramidate with benzoyl chloride in the presence of a base such as triethylamine.
Oxidative Cross-Coupling: This method involves the coupling of dimethyl phosphoramidate with benzoyl chloride under oxidative conditions.
Reduction: This method involves the reduction of benzoylphosphoramidate derivatives to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the salt elimination method due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl benzoylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the oxidation of the phosphoramidate moiety to form phosphoric acid derivatives.
Reduction: This reaction involves the reduction of the benzoyl group to form benzyl derivatives.
Substitution: This reaction involves the substitution of the benzoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phosphoramidates.
Aplicaciones Científicas De Investigación
Dimethyl benzoylphosphoramidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of dimethyl benzoylphosphoramidate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in energy transfer and genetic material synthesis, leading to various biological effects.
Comparación Con Compuestos Similares
Dimethyl benzoylphosphoramidate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dimethyl phosphoramidate: Lacks the benzoyl group, resulting in different chemical properties and applications.
Benzoylphosphoramidate: Lacks the dimethyl groups, leading to variations in reactivity and biological activity.
Propiedades
Número CAS |
24856-23-3 |
|---|---|
Fórmula molecular |
C9H12NO4P |
Peso molecular |
229.17 g/mol |
Nombre IUPAC |
N-dimethoxyphosphorylbenzamide |
InChI |
InChI=1S/C9H12NO4P/c1-13-15(12,14-2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11,12) |
Clave InChI |
IJZVLPFIUWFOFA-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(NC(=O)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
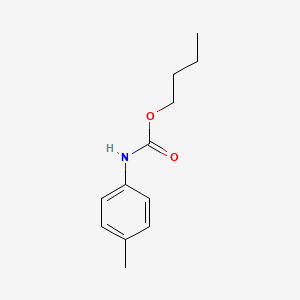





![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

